EG01377 free base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EG01377 free base: is a potent, bioavailable, and selective inhibitor of neuropilin-1 (NRP1). Neuropilin-1 is a receptor involved in various biological processes, including angiogenesis, cell migration, and tumor progression. This compound has shown significant anti-angiogenic, anti-migratory, and anti-tumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EG01377 free base involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of various organic solvents and reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: EG01377 free base undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
EG01377 free base has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of neuropilin-1 and its effects on various biochemical pathways.
Biology: Investigated for its role in inhibiting angiogenesis and cell migration, making it a valuable compound in cancer research.
Medicine: Explored for its potential therapeutic applications in treating cancer and other diseases involving abnormal angiogenesis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting neuropilin-1
Mechanism of Action
EG01377 free base exerts its effects by selectively inhibiting neuropilin-1. Neuropilin-1 is a receptor that plays a crucial role in angiogenesis, cell migration, and tumor progression. By inhibiting neuropilin-1, this compound disrupts these processes, leading to reduced angiogenesis, cell migration, and tumor growth. The molecular targets and pathways involved include the vascular endothelial growth factor (VEGF) pathway and the transforming growth factor-beta (TGF-β) pathway .
Comparison with Similar Compounds
EG00229: Another neuropilin-1 inhibitor with similar anti-angiogenic and anti-tumor activities.
EG01377 dihydrochloride: A salt form of EG01377 with similar biological activities
Uniqueness: EG01377 free base is unique due to its high selectivity and potency as a neuropilin-1 inhibitor. It has shown superior anti-angiogenic, anti-migratory, and anti-tumor activities compared to other similar compounds. Additionally, its bioavailability and stability make it a valuable tool in scientific research and potential therapeutic applications .
Properties
CAS No. |
2227996-00-9 |
---|---|
Molecular Formula |
C26H30N6O6S2 |
Molecular Weight |
586.682 |
IUPAC Name |
(3-((5-(4-(Aminomethyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)-thiophene-2-carbonyl)-L-arginine |
InChI |
InChI=1S/C26H30N6O6S2/c27-14-15-3-5-16(6-4-15)18-12-17-7-10-38-22(17)21(13-18)40(36,37)32-19-8-11-39-23(19)24(33)31-20(25(34)35)2-1-9-30-26(28)29/h3-6,8,11-13,20,32H,1-2,7,9-10,14,27H2,(H,31,33)(H,34,35)(H4,28,29,30)/t20-/m0/s1 |
InChI Key |
SEXUXSMBJLNXIR-FQEVSTJZSA-N |
SMILES |
N=C(N)NCCC[C@@H](C(O)=O)NC(C1=C(NS(=O)(C2=C(OCC3)C3=CC(C4=CC=C(CN)C=C4)=C2)=O)C=CS1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EG01377; EG-01377; EG 01377; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.